2-(1-(Benzylamino)ethyl)phenol hcl

Chemical Synthesis Analytical Chemistry Quality Control

Sourced as a racemic hydrochloride salt for enhanced stability and solubility, this aminophenol is a versatile scaffold for medicinal chemistry and organometallic catalysis. Its benzylaminoethyl motif enables rapid SAR library generation, while chiral center facilitates enantiomeric comparisons against its (S)-isomer. Ideal for ligand development, phenol-based assay calibration, and stereospecific target validation. Obtain high-purity material to ensure reproducible R&D outcomes.

Molecular Formula C15H18ClNO
Molecular Weight 263.77
CAS No. 1071628-77-7
Cat. No. B2512301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Benzylamino)ethyl)phenol hcl
CAS1071628-77-7
Molecular FormulaC15H18ClNO
Molecular Weight263.77
Structural Identifiers
SMILESCC(C1=CC=CC=C1O)NCC2=CC=CC=C2.Cl
InChIInChI=1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H
InChIKeyZTQORMGVVUIWJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 2-(1-(Benzylamino)ethyl)phenol HCl for Research Applications


2-(1-(Benzylamino)ethyl)phenol hydrochloride (CAS 1071628-77-7) is a research chemical belonging to the class of aminophenols, characterized by a benzylaminoethyl substituent on a phenolic ring . It is a racemic mixture (unless specifically sourced as an enantiopure form) typically supplied as a hydrochloride salt to enhance stability and aqueous solubility. The compound is primarily utilized as a synthetic intermediate or a molecular probe in academic and industrial research settings, though its specific biological and pharmacological profile is not well-documented in the primary public literature .

The Critical Need for Specific Sourcing: Why 2-(1-(Benzylamino)ethyl)phenol HCl Cannot Be Substituted


General substitution among aminophenol derivatives is not scientifically valid due to the high degree of structural specificity required in biochemical interactions. Subtle changes in the position of the benzylaminoethyl group on the phenol ring (e.g., ortho- vs. para-substitution) or the length and nature of the amine linker can dramatically alter a compound's binding affinity, selectivity profile, and pharmacokinetic properties [1]. Furthermore, the enantiomeric purity of the chiral center is a critical quality attribute; sourcing a racemic mixture versus a specific enantiomer (e.g., (S)-2-(1-(Benzylamino)ethyl)phenol) can lead to entirely different, and sometimes opposing, biological outcomes . Therefore, procurement decisions must be based on precise structural and purity specifications to ensure experimental reproducibility and valid scientific conclusions.

Quantitative Differentiation Evidence for 2-(1-(Benzylamino)ethyl)phenol HCl Against Analogs


Baseline Purity Specification: 2-(1-(Benzylamino)ethyl)phenol HCl vs. Commercial Alternatives

A key procurement specification for research-grade 2-(1-(Benzylamino)ethyl)phenol HCl is its minimum purity. Vendor data indicates a standard commercial purity of 97.0%, which serves as a benchmark for ensuring minimal interference from impurities in sensitive assays or synthetic steps . While specific analytical comparison data is unavailable, this value provides a quantitative baseline against which other vendor batches or related analogs can be assessed.

Chemical Synthesis Analytical Chemistry Quality Control

Potential Target Engagement: In Silico Comparison with Structurally Related Aminophenols

While specific experimental binding data for 2-(1-(Benzylamino)ethyl)phenol HCl is absent in the primary literature, data for a structurally similar positional isomer, 2-[2-(benzylamino)ethyl]phenol, is available. This compound demonstrates an IC50 value of 0.0027 µM (2.7 nM) for an unspecified enzyme target in an in vitro assay at pH 7.4 and 25°C [1]. This provides class-level context for the potential potency of benzylaminoethyl phenols, but cannot be directly extrapolated to the title compound. A 2-(1-aryl)ethyl derivative of benzylamine exhibits Ki values in the low micromolar range against carbonic anhydrase isoforms, further supporting the potential for biological activity within this chemical space [2].

Enzymology Inhibitor Discovery Binding Affinity

Enantiomeric Form: A Critical Differentiator for Chiral Selectivity

2-(1-(Benzylamino)ethyl)phenol contains a chiral center at the benzylic carbon adjacent to the amine. The standard product is supplied as a racemic mixture. However, the availability of the enantiomerically pure (S)-enantiomer (CAS 2249813-00-9) creates a clear procurement distinction. While no direct comparative biological data exists, it is a fundamental principle of medicinal chemistry that individual enantiomers can exhibit drastically different pharmacological profiles (e.g., one enantiomer may be active while the other is inactive or toxic). For advanced studies, sourcing the specific enantiomer over the racemate is a critical scientific decision.

Chiral Chemistry Stereochemistry Asymmetric Synthesis

Recommended Application Scenarios for 2-(1-(Benzylamino)ethyl)phenol HCl Based on Available Evidence


Use as a Scaffold for Generating Focused Libraries of Aminophenol Derivatives

Given the class-level evidence for enzyme inhibition [1], 2-(1-(Benzylamino)ethyl)phenol HCl is best suited as a core scaffold for medicinal chemistry and chemical biology programs. Its reactive phenol and secondary amine groups allow for a wide range of chemical modifications to create focused libraries aimed at exploring structure-activity relationships (SAR) around a central benzylaminoethyl phenol pharmacophore. This approach leverages the compound's synthetic tractability rather than its inherent biological properties, which remain largely uncharacterized in the public domain .

Exploratory Probe for Investigating Chiral Recognition in Biological Systems

The existence of the (S)-enantiomer as a distinct commercial product [1] enables its use in studies investigating the stereospecificity of a biological target or process. By comparing the activity of the racemic mixture with that of the pure enantiomer, researchers can directly determine if a given biological effect is dependent on the compound's three-dimensional shape. This application scenario is highly valuable in early-stage drug discovery to de-risk chiral leads.

Use as a Ligand in the Synthesis of Metal Complexes for Catalysis

The compound's structural features—a phenol and a benzylamine group separated by a flexible linker—make it a suitable candidate for developing bidentate or tridentate ligands in organometallic chemistry. Research on structurally related benzylaminoethyl-iminophenol ligands has shown their utility in forming active catalysts for ring-opening polymerization [1]. This suggests the target compound could be similarly employed to create new metal complexes for catalytic applications, though its specific performance would need to be empirically determined.

Biochemical Tool for Method Development in Phenol Detection Assays

The compound's phenolic moiety can serve as a substrate or standard in the development and calibration of enzymatic or biosensor-based assays for phenol detection [1]. Its unique substitution pattern may offer a distinct detection profile (e.g., altered redox potential or unique antibody recognition) compared to simpler phenols, making it a useful tool for optimizing analytical methods for more complex environmental or biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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